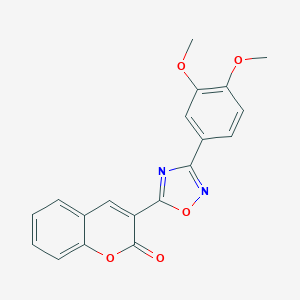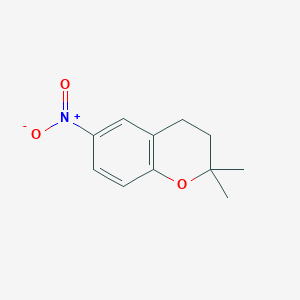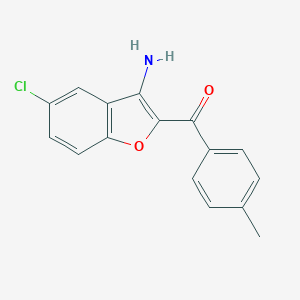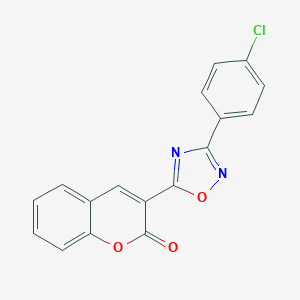
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound that combines a chromen-2-one core with a 1,2,4-oxadiazole ring and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 3,4-dimethoxybenzohydrazide with an ester or acid chloride can form the 1,2,4-oxadiazole ring.
Coupling with chromen-2-one: The oxadiazole intermediate is then coupled with a chromen-2-one derivative. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the chromen-2-one core, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced oxadiazole or chromen-2-one derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, such as antimicrobial or anticancer properties, is of significant interest. Studies may focus on its interaction with biological targets and its efficacy in various biological assays.
Medicine
In medicinal chemistry, 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one could be explored for its pharmacological properties. Its structural features suggest it might interact with enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the design of new materials with specific electronic or optical properties. Its conjugated system might be useful in the development of organic semiconductors or light-emitting materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The presence of the oxadiazole ring and the chromen-2-one core suggests potential interactions with nucleophilic sites in proteins or nucleic acids, possibly inhibiting enzyme activity or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the chromen-2-one core but shares the oxadiazole and dimethoxyphenyl groups.
Coumarin derivatives: Compounds like 7-hydroxycoumarin, which share the chromen-2-one core but differ in the substituents.
Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,2,4-oxadiazole, which have the oxadiazole ring but different substituents.
Uniqueness
The combination of the chromen-2-one core with the 1,2,4-oxadiazole ring and the 3,4-dimethoxyphenyl group makes this compound unique. This structural arrangement provides a distinct set of chemical and biological properties, potentially offering advantages in terms of reactivity, stability, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-23-15-8-7-12(10-16(15)24-2)17-20-18(26-21-17)13-9-11-5-3-4-6-14(11)25-19(13)22/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMMSRXGFFTAGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B490001.png)
![2,4-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B490002.png)
![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B490007.png)
![3-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B490011.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B490012.png)
![N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B490013.png)
![N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B490014.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B490018.png)
![N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B490031.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B490034.png)
![2-{[(4-Ethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B490047.png)
